2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
説明
特性
IUPAC Name |
2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZHEQRIPMHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431341 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106635-86-3 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolinamine, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Introduction of the 2-Methoxy Group
The 2-methoxy group is introduced post-synthesis through a multi-step sequence:
-
Protection of the 8-Amino Group : Conversion to a phthalimide derivative prevents unwanted side reactions.
-
N-Oxide Formation : Treatment with m-chloroperbenzoic acid generates the quinoline N-oxide.
-
Chlorination and Methoxylation : Chlorination at position 2 followed by nucleophilic substitution with sodium methoxide installs the methoxy group.
Reaction Conditions :
Optimization and Process Chemistry
Yield Improvement Strategies
Both routes suffer from low overall yields (7–8%), primarily due to multiple functionalization steps. Key optimizations include:
Solvent and Reagent Selection
-
Skraup Reaction : Glycerol or methyl vinyl ketone as cyclizing agents in sulfuric acid.
-
Phenoxy Coupling : Polar aprotic solvents (e.g., NMP) with potassium carbonate as a base.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Veratrol) | Route 2 (2-Fluoroanisole) |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Number of Steps | 6 | 5 |
| Overall Yield | 7% | 8% |
| Key Challenge | Selective demethylation | Fluorine displacement |
| Scalability | Moderate | High |
Industrial-Scale Considerations
Patent US6479660B1 discloses a scalable procedure for the 8-nitro intermediate, emphasizing:
化学反応の分析
反応の種類: L-765314は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、キナゾリン環上のメトキシ基を修飾する可能性があります。
還元: 還元反応は、キナゾリン環またはピペラジン部分を標的にすることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキナゾリンN-オキシドの形成につながる可能性があり、還元はキナゾリン環のさまざまな還元誘導体を生成する可能性があります .
4. 科学研究への応用
L-765314は、次のような幅広い科学研究への応用があります。
化学: α1Bアドレナリン受容体アンタゴニストの性質と反応を研究するためのツールとして使用されています。
生物学: メラニン合成とチロシナーゼ活性調節に対する効果について調査されています.
科学的研究の応用
Malaria Treatment and Prevention
Tafenoquine has been extensively studied for its effectiveness against Plasmodium vivax. It is notable for its long half-life, allowing for a single-dose regimen compared to traditional treatments that require multiple doses.
- Case Study : A randomized controlled trial published in The Journal of Infectious Diseases demonstrated that a loading dose of Tafenoquine followed by weekly doses effectively prevented malaria in a cohort of Thai soldiers. Participants receiving Tafenoquine showed a significant reduction in malaria incidence compared to those on placebo .
Leishmaniasis Treatment
Recent studies have explored Tafenoquine's potential in treating leishmaniasis, a disease caused by protozoan parasites. Initial findings suggest that Tafenoquine can eliminate both the visceral and cutaneous forms of leishmaniasis in preclinical models .
Efficacy Studies
Table 1 summarizes key clinical trials assessing the efficacy of Tafenoquine:
Pharmacokinetics
Tafenoquine exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
- Half-life : Approximately 15 days, facilitating prolonged therapeutic effects.
- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes, indicating potential drug interactions .
Safety and Side Effects
Tafenoquine has been associated with some adverse effects, primarily gastrointestinal disturbances and potential hemolytic anemia in G6PD-deficient individuals. Monitoring for these side effects is essential during treatment.
作用機序
L-765314は、α1Bアドレナリン受容体に選択的に結合して拮抗することで効果を発揮します。 この相互作用は、受容体の活性を阻害し、血管収縮と血圧調節の低下につながります 。 さらに、L-765314は、プロテインキナーゼCの阻害を介してチロシナーゼ活性をダウンレギュレートすることが示されており、これはメラニン合成に影響を与えます .
類似化合物:
プラゾシン: 高血圧の治療に使用される、別のα1アドレナリン受容体アンタゴニスト。
テラゾシン: プラゾシンと同様に、高血圧と良性前立腺肥大症の治療に使用されます。
L-765314の独自性: L-765314は、α1Bアドレナリン受容体サブタイプに対する高い選択性を有するため、さまざまな生理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています。 他のα1アドレナリン受容体アンタゴニストとは異なり、L-765314は血液脳関門を通過しないため、その効果は末梢組織に限定されます .
類似化合物との比較
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine with structurally and functionally related compounds:
Structural and Functional Analogues
Key Structural Determinants of Activity
Position 8 Substitution: The amino group in the target compound contributes to its inactivity in skin sensitization, contrasting with the nitro group in Compound 278, which promotes electrophilic reactivity . Tafenoquine’s 1,4-pentanediamine chain enhances pharmacokinetics (e.g., prolonged half-life) and antimalarial efficacy .
Electron-Deficient Quinoline Core: Electron-withdrawing groups (e.g., nitro in Compound 278) increase electrophilicity, enabling covalent binding to nucleophilic residues in proteins. The absence of such groups in the target compound reduces this reactivity .
However, polar atoms (e.g., methoxy groups) may reduce skin sensitization by limiting protein binding .
Antimalarial Drug Development
While the target compound itself lacks antimalarial activity, its structural framework is pivotal in designing 8-aminoquinolines like tafenoquine. Clinical trials demonstrate tafenoquine’s superiority over primaquine in preventing Plasmodium vivax relapse, attributed to its extended half-life and single-dose efficacy .
生物活性
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS No. 106635-86-3) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17F3N2O3
- Molecular Weight : 378.35 g/mol
- Structure : The compound features a quinoline core substituted with methoxy, methyl, and trifluoromethyl groups, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Activity : Compounds in the quinoline family have demonstrated significant anti-inflammatory properties. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
- Anticancer Potential : Some studies suggest that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 700 nM | |
| COX Inhibition | Significant | |
| Cytotoxicity | GI50 = 10 nM |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective properties of related quinoline compounds. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in neurodegenerative disease therapies .
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .
- Cytotoxicity Against Cancer Cells : A recent investigation highlighted the cytotoxic effects of quinoline derivatives on leukemia cell lines, with some compounds showing promising results in inhibiting cell proliferation .
Q & A
Basic Research Questions
Q. How does the substitution at position 8 of the quinoline ring influence biological activity?
- Methodological Answer : The substitution at position 8 (e.g., amine vs. nitro group) alters electron density in the quinoline ring. For example, replacing the amine with a nitro group (electron-withdrawing) increases electrophilic reactivity, promoting interactions with nucleophilic residues in proteins. This can be tested using in vitro assays measuring covalent binding to skin proteins or computational methods like similarity analysis (e.g., comparing MaxPos and MaxNeg values between analogs) .
- Experimental Design : Synthesize analogs with varying substituents at position 8 and evaluate their sensitization potential using the Local Lymph Node Assay (LLNA) or KeratinoSens™ assay. Pair this with density functional theory (DFT) calculations to model electron distribution.
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers high sensitivity (detection limits ~1 ng/mL) for plasma quantification. For enantiomer-specific analysis, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane/isopropanol with trifluoroacetic acid) to resolve stereoisomers .
- Validation Parameters : Include linearity (1–1000 ng/mL), precision (intra-day CV <15%), and recovery (>80%) using spiked plasma samples.
Q. How is the compound synthesized, and what are key characterization techniques?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution at position 5 of the quinoline core using 3-(trifluoromethyl)phenol. The amine at position 8 is introduced via palladium-catalyzed Buchwald-Hartwig amination. Key characterization includes:
- NMR : Confirm regiochemistry via H and C chemical shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 463.4926 for CHFNO) .
Advanced Research Questions
Q. What structural features differentiate skin sensitizers from non-sensitizers in quinoline derivatives?
- Methodological Answer : Polar heteroatoms (e.g., methoxy groups) and absence of long-chain substituents on the amine reduce sensitization risk. For example, compound 33 (no substitution at the amine) shows lower similarity to sensitizers compared to analogs with bulky side chains. Use 3D-QSAR models or machine learning (e.g., c-RASAR) to predict activity based on descriptors like topological polar surface area (TPSA) .
- Data Contradiction Analysis : Resolve discrepancies between in silico predictions and in vivo results by validating with human cell line activation tests (h-CLAT).
Q. How can enantiomer-specific pharmacokinetics be studied for this compound?
- Methodological Answer : Develop a chiral LC-MS/MS method with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of acetonitrile/ammonium acetate. Monitor enantiomer ratios in plasma over time to assess stereoselective metabolism. Pharmacokinetic parameters (e.g., AUC, t) should be calculated using non-compartmental analysis (NCA) software .
- Advanced Application : Compare enantiomer clearance in cytochrome P450 knockout models to identify metabolic pathways.
Q. What mechanistic insights explain the antimalarial efficacy of related 8-aminoquinolines like Tafenoquine?
- Methodological Answer : Tafenoquine (a derivative of this compound) targets Plasmodium vivax hypnozoites via redox cycling, generating reactive oxygen species (ROS). Validate this using in vitro liver-stage assays with luciferase-expressing parasites and ROS inhibitors (e.g., N-acetylcysteine). Compare with primaquine to assess cross-resistance .
- In Vivo Models : Use rhesus monkeys infected with Plasmodium cynomolgi to evaluate relapse prevention efficacy. Monitor parasitemia via qPCR and liver biopsy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
